Molecular weight and exact mass of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Molecular weight and exact mass of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Abstract
In the landscape of pharmaceutical research and chemical synthesis, the unambiguous identification and characterization of novel molecular entities are paramount. The precision of this characterization underpins all subsequent investigations into a compound's efficacy, safety, and metabolic profile. This guide provides a detailed examination of a specific heterocyclic compound, 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid, focusing on two of its most fundamental physicochemical properties: Molecular Weight and Exact Mass. We will dissect the theoretical basis for these values, provide a validated experimental protocol for their verification using High-Resolution Mass Spectrometry (HRMS), and explain the causality behind the analytical choices, thereby offering a comprehensive framework for the characterization of small organic molecules.
Foundational Concepts: Distinguishing Molecular Weight and Exact Mass
A common point of confusion in analytical chemistry is the distinction between molecular weight and exact mass. While related, these terms describe different properties derived from the isotopic composition of elements. Understanding this difference is critical for interpreting analytical data correctly.
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Molecular Weight (or Molar Mass) is a weighted average based on the natural abundance of all stable isotopes of each element in a molecule. The values used for this calculation are the standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC), which represent the mean atomic mass of an element as found in terrestrial samples.[1] This value is crucial for stoichiometric calculations in synthetic chemistry, such as determining the mass of reactants needed for a reaction.
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Exact Mass (or Monoisotopic Mass) is the calculated mass of a molecule using the mass of the single most abundant stable isotope for each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[2] This value is not an average. High-resolution mass spectrometers are capable of distinguishing between molecules with the same nominal mass but different elemental compositions by measuring their exact mass to several decimal places.[3] Therefore, the experimental determination of exact mass is the gold standard for confirming the elemental formula of a synthesized compound.
Theoretical Mass Determination for C₈H₁₃NO₃
The first step in our analysis is to determine the correct molecular formula for 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid. Based on its chemical structure, the molecular formula is established as C₈H₁₃NO₃ .
Calculation of Molecular Weight
To calculate the molecular weight, we sum the standard atomic weights of the constituent atoms, as provided by IUPAC.[1]
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Carbon (C): 8 × 12.011 g/mol = 96.088 g/mol
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Hydrogen (H): 13 × 1.008 g/mol = 13.104 g/mol
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Nitrogen (N): 1 × 14.007 g/mol = 14.007 g/mol
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Oxygen (O): 3 × 15.999 g/mol = 47.997 g/mol
Total Molecular Weight = 96.088 + 13.104 + 14.007 + 47.997 = 171.196 g/mol
Calculation of Exact Mass
For the exact mass calculation, we use the masses of the most abundant isotopes.[4]
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Carbon (¹²C): 8 × 12.000000 Da = 96.000000 Da
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Hydrogen (¹H): 13 × 1.007825 Da = 13.101725 Da
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Nitrogen (¹⁴N): 1 × 14.003074 Da = 14.003074 Da
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Oxygen (¹⁶O): 3 × 15.994915 Da = 47.984745 Da
Total Exact Mass = 96.000000 + 13.101725 + 14.003074 + 47.984745 = 171.089544 Da
Data Summary
The calculated values for 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid are summarized below.
| Parameter | Definition | Value |
| Molecular Formula | The number of atoms of each element in the molecule. | C₈H₁₃NO₃ |
| Molecular Weight | Weighted average mass based on natural isotopic abundance. | 171.196 g/mol |
| Exact Mass | Mass based on the most abundant isotope of each element. | 171.089544 Da |
Experimental Verification by High-Resolution Mass Spectrometry
Theoretical calculations provide an expected value; however, empirical evidence is required for confirmation. High-Resolution Mass Spectrometry (HRMS), specifically using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer, is the preferred method for this verification.[5][6]
The Causality of Method Selection: Why ESI-TOF?
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Electrospray Ionization (ESI): ESI is a "soft" ionization technique, meaning it can generate gas-phase ions from a liquid-phase sample with minimal fragmentation.[5] This is crucial for determining the mass of the intact molecule. For a compound with a carboxylic acid moiety, ESI can produce ions in either positive or negative mode. In negative ion mode, it typically forms the deprotonated molecule, [M-H]⁻. In positive ion mode, it can form adducts with cations present in the solvent, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[7] The acidic proton of the carboxylic acid makes deprotonation favorable, making negative ion mode a robust choice for this analysis.
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Time-of-Flight (TOF) Analyzer: A TOF analyzer separates ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel through a field-free drift tube.[8] Modern orthogonal acceleration TOF (oa-TOF) instruments provide high mass resolution (often >20,000 FWHM) and excellent mass accuracy (typically < 2 ppm), making them ideal for distinguishing the target ion from other potential isobaric (same nominal mass) interferences and confirming the elemental composition.[9]
Experimental Workflow Diagram
The overall process, from sample preparation to final data confirmation, is a self-validating system designed to ensure accuracy and reproducibility.
Caption: Workflow for exact mass confirmation by ESI-TOF-MS.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where careful preparation and calibration ensure the trustworthiness of the final result.
A. Reagents and Materials
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5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (analyte)
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HPLC-grade Methanol (MeOH)
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HPLC-grade Acetonitrile (ACN)
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Ultrapure Water (H₂O)
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2 mL Mass Spectrometry Vials with pre-slit septa
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Micropipettes and sterile tips
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Syringe filters (if needed)
B. Sample Preparation
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Stock Solution Preparation: Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of methanol to create a stock solution of 1 mg/mL. Ensure complete dissolution. The use of a volatile organic solvent is critical for compatibility with ESI.[10][11]
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Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 1 mL of a 50:50 (v/v) mixture of acetonitrile and water. This yields a final working concentration of approximately 10 µg/mL. This concentration is optimal for achieving a strong signal without causing detector saturation or ion suppression effects.[10][11]
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Filtration (Conditional): Visually inspect the working solution. If any particulate matter or cloudiness is observed, filter the solution through a 0.22 µm syringe filter into a clean MS vial. This step is crucial to prevent clogging of the instrument's fluidics.[10][11]
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Final Sample: Place the final, clear solution into a standard 2 mL MS vial and cap securely.
C. Instrumentation and Data Acquisition (ESI-TOF)
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Instrument Setup: The instrument is an ESI-TOF mass spectrometer.
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Ionization Mode: Negative Ion Mode is selected to facilitate the formation of the deprotonated molecule [M-H]⁻.
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Sample Introduction: The sample is introduced via direct infusion using a syringe pump at a constant flow rate of 5 µL/min.
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ESI Source Parameters (Typical):
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Capillary Voltage: 3.5 kV
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Nebulizer Gas (N₂): 1.0 bar
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Drying Gas (N₂): 6.0 L/min
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Source Temperature: 180 °C
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-
Mass Analyzer Parameters:
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Mass Range: m/z 50 - 500
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Acquisition Rate: 1 spectrum/second
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Mass Calibration: An external or internal calibrant of known exact masses is used to calibrate the m/z axis, ensuring high mass accuracy. This is the most critical step for achieving a trustworthy measurement.[12]
D. Data Analysis and Confirmation
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Spectrum Examination: The acquired mass spectrum is examined. In negative ion mode, the target ion is the deprotonated molecule, [M-H]⁻.
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Theoretical [M-H]⁻ Mass Calculation:
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Exact Mass of C₈H₁₃NO₃ = 171.089544 Da
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Mass of an electron is negligible in this context.
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Theoretical m/z for [C₈H₁₂NO₃]⁻ = 171.089544 - 1.007825 (mass of H⁺ proton) ≈ 170.081719
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Mass Accuracy Calculation: Identify the measured m/z of the most intense peak corresponding to the [M-H]⁻ ion. The mass accuracy is then calculated in parts-per-million (ppm) using the following formula:
Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000
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Confirmation Criteria: A mass error of less than 5 ppm is the widely accepted standard in the pharmaceutical and chemical industries for confirming an elemental composition.[12] For example, if the instrument measures the ion at m/z 170.0819, the error would be:
[(170.0819 - 170.081719) / 170.081719] × 1,000,000 ≈ 1.06 ppm
This result would confidently confirm the elemental formula C₈H₁₃NO₃.
Conclusion
The rigorous characterization of a chemical entity like 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a multi-faceted process that relies on both sound theoretical understanding and precise empirical measurement. By calculating the molecular weight (171.196 g/mol ) and exact mass (171.089544 Da), we establish the foundational values for this compound. The subsequent verification of the exact mass via a validated ESI-TOF protocol provides the high degree of certainty required in scientific research and drug development. This guide has outlined not just the "what" and "how" but also the "why" behind these critical analytical procedures, equipping researchers with a robust framework for compound characterization.
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